

Chrome Alum: A Comprehensive Technical Guide to its Crystal System and Lattice Parameters

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Chromium potassium sulfate dodecahydrate

Cat. No.: B147927

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal system and lattice parameters of chrome alum, also known as **chromium potassium sulfate dodecahydrate** ($\text{KCr}(\text{SO}_4)_2 \cdot 12\text{H}_2\text{O}$). This document details the crystallographic properties, the experimental methodologies used for their determination, and other relevant physicochemical characteristics.

Introduction to Chrome Alum

Chrome alum is a double sulfate of potassium and chromium.^[1] It typically exists as a dodecahydrate and is known for its striking deep purple, octahedral crystals.^{[2][3]} The vibrant color is attributed to the hexaaquachromium(III) ion, $[\text{Cr}(\text{H}_2\text{O})_6]^{3+}$.^[4] This compound has historical and contemporary significance in various industrial applications, including leather tanning, as a mordant in the textile industry, and in photographic emulsions as a hardener.^{[1][5]} ^{[6][7]}

Crystallographic Properties

Chrome alum crystallizes in the cubic crystal system, a highly symmetrical arrangement that allows for the growth of large, well-defined crystals.^{[1][8]} The specific crystal structure is that of the α -alums.^[9]

Crystal System and Space Group

The crystal system for chrome alum is cubic, belonging to the space group Pa3.[\[10\]](#)[\[11\]](#) This space group is centrosymmetric and is characterized by a three-fold rotational axis and a center of inversion.

Lattice Parameters

The lattice parameters describe the size and shape of the unit cell. For a cubic system, only one lattice parameter, 'a', is required as all three axes are of equal length and are mutually perpendicular. The lattice parameters for chrome alum have been determined with high precision using diffraction techniques.

Crystallographic Parameter	Value	Reference
Crystal System	Cubic	[1]
Space Group	Pa3	[10] [11]
Lattice Parameter (a)	12.165(2) Å	[10]
Unit Cell Volume (V)	1800.2(1) Å ³	Calculated
Formula Units per Unit Cell (Z)	4	[11]

Experimental Determination of Crystal Structure

The determination of the crystal structure and lattice parameters of chrome alum is primarily achieved through single-crystal X-ray diffraction and neutron diffraction techniques. These methods provide detailed information about the atomic arrangement within the crystal lattice.

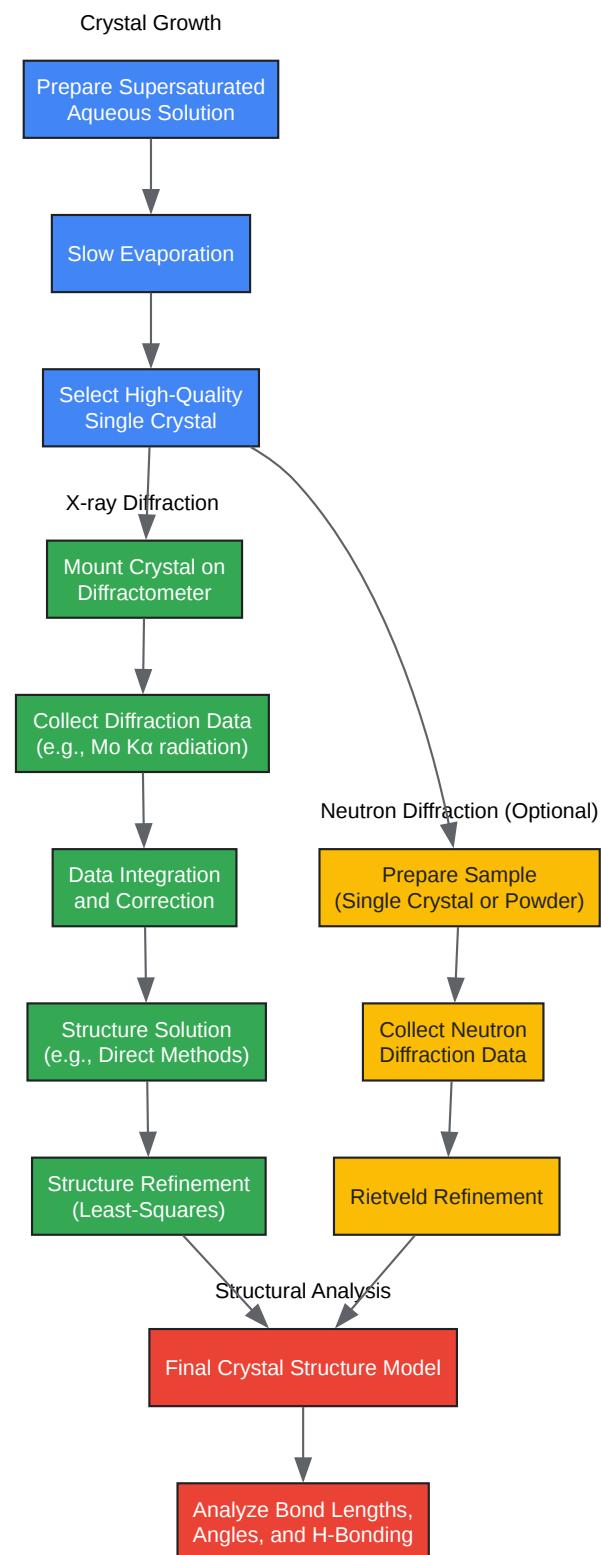
Single-Crystal X-ray Diffraction (SC-XRD)

Single-crystal X-ray diffraction is a powerful technique for elucidating the three-dimensional structure of crystalline materials. A high-quality single crystal of chrome alum is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected on a detector and analyzed to determine the unit cell dimensions and the positions of the atoms within the unit cell.

Experimental Protocol:

- Crystal Growth and Selection: Large, well-formed single crystals of chrome alum are grown from a supersaturated aqueous solution by slow evaporation. A suitable crystal, typically 0.1-0.3 mm in each dimension, is selected for analysis.
- Mounting: The selected crystal is mounted on a glass fiber or a cryoloop.
- Data Collection:
 - Instrument: A four-circle diffractometer (e.g., a Bruker AXS SMART APEX CCD or a Syntex P21) is used.[\[11\]](#)
 - X-ray Source: Molybdenum K α radiation ($\lambda = 0.71073 \text{ \AA}$) is commonly employed.[\[11\]](#)
 - Temperature: Data is often collected at low temperatures (e.g., 100 K) to reduce thermal vibrations of the atoms.
 - Data Collection Strategy: A series of diffraction images are collected over a range of crystal orientations using ω and ϕ scans.
- Data Processing and Structure Solution:
 - The collected diffraction data is integrated and corrected for various factors (e.g., Lorentz and polarization effects, absorption).
 - The crystal structure is solved using direct methods or Patterson methods and then refined by full-matrix least-squares on F^2 .
 - Software such as SHELX or OLEX2 is used for structure solution and refinement.

Neutron Diffraction


Neutron diffraction provides complementary information to X-ray diffraction, particularly in locating the positions of hydrogen atoms, which are difficult to detect with X-rays. This is crucial for understanding the hydrogen bonding network in hydrated crystals like chrome alum.

Experimental Protocol:

- Sample Preparation: A large single crystal of chrome alum is required. For powder neutron diffraction, the crystalline sample is finely ground.
- Data Collection:
 - Neutron Source: A nuclear reactor or a spallation neutron source is used to generate a neutron beam.
 - Instrument: A neutron diffractometer is used to measure the diffraction pattern.
 - Temperature: As with SC-XRD, data is often collected at low temperatures.
- Data Analysis: The collected neutron diffraction data is analyzed using Rietveld refinement to determine the crystal structure, including the precise positions of the hydrogen atoms.

Experimental Workflow

The following diagram illustrates the general workflow for the crystallographic analysis of chrome alum.

[Click to download full resolution via product page](#)

Workflow for the crystallographic analysis of chrome alum.

Conclusion

The crystal system of chrome alum is cubic, with a space group of $\text{Pa}3$ and a lattice parameter ' a ' of approximately 12.165 Å. This highly symmetric structure is responsible for its characteristic octahedral crystal habit. The precise determination of these crystallographic parameters is accomplished through advanced analytical techniques such as single-crystal X-ray diffraction and neutron diffraction, which provide detailed insights into the atomic arrangement and hydrogen bonding network within the crystal. This fundamental structural information is crucial for understanding the material's properties and for its various applications in science and industry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Chrome alum - Wikipedia [en.wikipedia.org]
- 2. Chromium (III) Potassium Sulfate Dodecahydrate (Chromium Potassium Sulfate ; Chrome Alum) - 100g - SYNTHETIKA [synthetikaeu.com]
- 3. Chrome alum - Sciencemadness Wiki [sciencemadness.org]
- 4. studyguides.com [studyguides.com]
- 5. canyoncomponents.com [canyoncomponents.com]
- 6. Uses of chrome alum | Filo [askfilo.com]
- 7. Chrome alum Exporter | Chrome alum Exporting Company | Chrome alum International Distributor [multichemexports.com]
- 8. alignchemical.com [alignchemical.com]
- 9. Alum - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Chrome Alum: A Comprehensive Technical Guide to its Crystal System and Lattice Parameters]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b147927#chrome-alum-crystal-system-and-lattice-parameters>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com